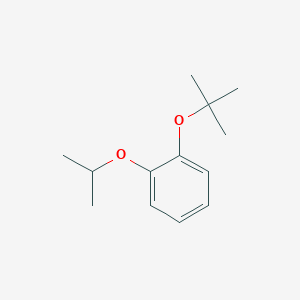![molecular formula C12H8Cl2O2 B13712055 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by the presence of two benzene rings connected by a single bond, with chlorine atoms attached to the benzene rings. The molecular formula of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol is C12H8Cl2O2, and it has a molecular weight of 255.10 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated biphenyls. Substitution reactions can result in the formation of various functionalized biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of polychlorinated biphenyls.
Biology: The compound is studied for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Research is conducted to explore its potential therapeutic applications and its role as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol involves its interaction with various molecular targets and pathways. The compound can bind to and activate or inhibit specific enzymes and receptors, leading to changes in cellular processes. For example, it may interact with cytochrome P450 enzymes, affecting their activity and leading to the formation of reactive metabolites. These interactions can result in oxidative stress, DNA damage, and other cellular effects .
Vergleich Mit ähnlichen Verbindungen
2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol can be compared with other similar compounds, such as:
2,2’-Dichlorobiphenyl: Lacks the hydroxyl groups present in 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol.
2,2’,4,4’-Tetrachlorobiphenyl: Contains additional chlorine atoms, leading to different reactivity and properties.
2,2’-Dichloro-4,4’-dihydroxybiphenyl: Similar structure but with hydroxyl groups in different positions.
The uniqueness of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C12H8Cl2O2 |
|---|---|
Molekulargewicht |
255.09 g/mol |
IUPAC-Name |
2-chloro-3-(2-chloro-3-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O2/c13-11-7(3-1-5-9(11)15)8-4-2-6-10(16)12(8)14/h1-6,15-16H |
InChI-Schlüssel |
WCEGFFFUXPLOGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)Cl)C2=C(C(=CC=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)

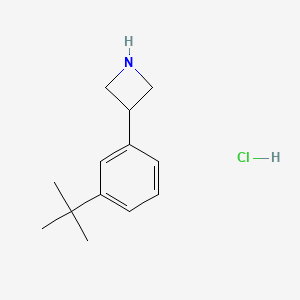
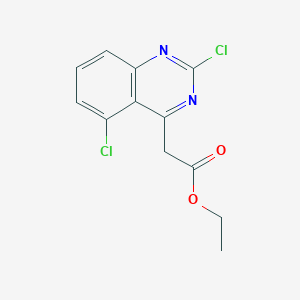
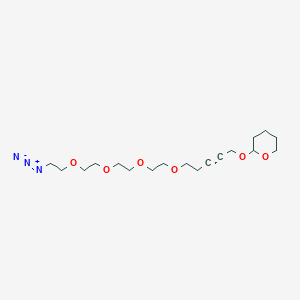
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)

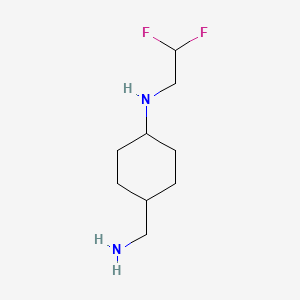
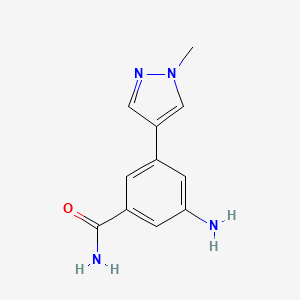
![4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)
